Cas no 21224-15-7 (6-ethyl-1,3-benzothiazol-2-amine hydrochloride)

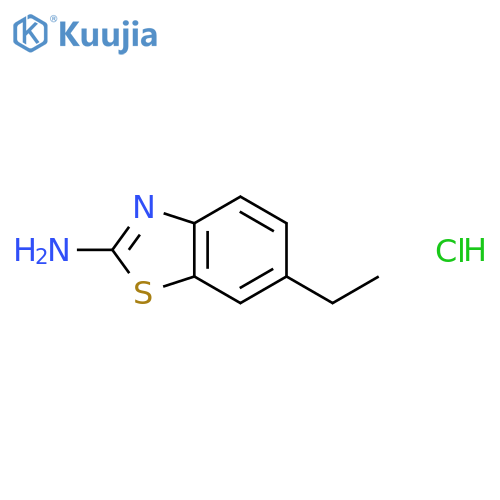

21224-15-7 structure

商品名:6-ethyl-1,3-benzothiazol-2-amine hydrochloride

6-ethyl-1,3-benzothiazol-2-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 6-Ethyl-1,3-benzothiazol-2-amine, HCl

- 21224-15-7

- AKOS001476208

- 6-ethyl-1,3-benzothiazol-2-amine hydrochloride

- 6-ethyl-1,3-benzothiazol-2-amine;hydrochloride

- 6-Ethylbenzo[d]thiazol-2-amine hydrochloride

-

- インチ: InChI=1S/C9H10N2S.ClH/c1-2-6-3-4-7-8(5-6)12-9(10)11-7;/h3-5H,2H2,1H3,(H2,10,11);1H

- InChIKey: DNCDXUABJVJJAQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 214.0331472Da

- どういたいしつりょう: 214.0331472Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

6-ethyl-1,3-benzothiazol-2-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B126660-500mg |

6-ethyl-1,3-benzothiazol-2-amine hydrochloride |

21224-15-7 | 500mg |

$ 230.00 | 2022-06-07 | ||

| TRC | B126660-1g |

6-ethyl-1,3-benzothiazol-2-amine hydrochloride |

21224-15-7 | 1g |

$ 340.00 | 2022-06-07 | ||

| TRC | B126660-100mg |

6-ethyl-1,3-benzothiazol-2-amine hydrochloride |

21224-15-7 | 100mg |

$ 70.00 | 2022-06-07 |

6-ethyl-1,3-benzothiazol-2-amine hydrochloride 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

21224-15-7 (6-ethyl-1,3-benzothiazol-2-amine hydrochloride) 関連製品

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量